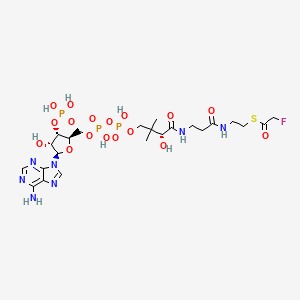

Fluoroacetyl-coa

Description

Properties

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluoroethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37FN7O17P3S/c1-23(2,18(35)21(36)27-4-3-13(32)26-5-6-52-14(33)7-24)9-45-51(42,43)48-50(40,41)44-8-12-17(47-49(37,38)39)16(34)22(46-12)31-11-30-15-19(25)28-10-29-20(15)31/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXORLDKQFQCTLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37FN7O17P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304093 | |

| Record name | Coenzyme A, S-(2-fluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-13-2 | |

| Record name | Coenzyme A, S-(2-fluoroacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coenzyme A, S-(2-fluoroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lethal Synthesis: A Technical History of the Discovery of Fluoroacetyl-CoA

A pivotal intermediate in the mechanism of fluoroacetate (B1212596) toxicity, Fluoroacetyl-Coenzyme A (Fluoroacetyl-CoA) stands as a classic example of lethal synthesis. Its discovery was not a singular event but rather the culmination of a series of brilliant biochemical investigations in the mid-20th century that unraveled the insidious mechanism by which a seemingly innocuous molecule could bring cellular respiration to a screeching halt. This technical guide delves into the historical journey of this compound's discovery, detailing the key experiments, the scientists who conducted them, and the data that solidified its role as a crucial link in a deadly metabolic chain.

The Genesis of an Enigma: Fluoroacetate Poisoning and the Accumulation of Citrate (B86180)

The story of this compound begins with the investigation into the toxicity of fluoroacetate, a compound found in various poisonous plants and later used as a rodenticide. As early as 1944, J. S. C. Marais identified monofluoroacetic acid as the toxic principle of the "gifblaar" plant, Dichapetalum cymosum. Subsequent research in the late 1940s by Sir Rudolph A. Peters and his colleagues laid the groundwork for understanding its mechanism of action.

A key breakthrough came from the observation that animals poisoned with fluoroacetate accumulated large amounts of citrate in their tissues. In their seminal 1949 papers, P. Buffa and R. A. Peters, as well as C. Liébecq and R. A. Peters, demonstrated this citrate accumulation in vivo. This finding was paradoxical, as citrate is a central metabolite in the Krebs (tricarboxylic acid) cycle, and its accumulation suggested a blockage at a subsequent step in the cycle. This led Peters to formulate the concept of "lethal synthesis," proposing that fluoroacetate itself was not the direct inhibitor but was metabolically converted into a toxic compound that jammed the Krebs cycle.[1][2][3]

The Hunt for the Inhibitor: From a "Tricarboxylic Acid Fraction" to Fluorocitrate

The next logical step was to identify the inhibitory substance. In 1951, Buffa, Peters, and Wakelin successfully isolated an "active tricarboxylic acid fraction" from the kidneys of fluoroacetate-poisoned rats that potently inhibited citrate metabolism in vitro. This provided strong evidence for the "lethal synthesis" hypothesis.

The focus then shifted to identifying the precise chemical nature of this inhibitor. The structural similarity of fluoroacetate to acetate (B1210297), a primary fuel for the Krebs cycle, led to the hypothesis that fluoroacetate was being incorporated into a molecule that mimicked a normal cycle intermediate.

The Missing Link: The Emergence of this compound

The discovery of Coenzyme A (CoA) by Fritz Lipmann in the 1940s was a monumental achievement in biochemistry, revealing its central role in the activation of acetate to Acetyl-CoA for entry into the Krebs cycle. This provided the crucial conceptual framework for understanding how fluoroacetate might enter the cycle.

Brady's Groundbreaking Work (1955)

In 1955, Roscoe O. Brady published a landmark paper in the Journal of Biological Chemistry titled "Fluoroacetyl Coenzyme A." This was the first definitive report on the enzymatic synthesis of this compound. Brady demonstrated that a partially purified acetyl-CoA synthetase (then known as acetate activating enzyme) from pigeon liver could catalyze the formation of this compound from fluoroacetate, ATP, and Coenzyme A.

Confirmation by Marcus and Elliott (1956)

A year later, in 1956, Abraham Marcus and W. B. Elliott published their findings in the Journal of Biological Chemistry under the title "Enzymatic reactions of fluoroacetate and fluoroacetyl coenzyme A." Their work independently confirmed and extended Brady's findings. They also used an acetyl-CoA synthetase preparation and demonstrated the formation of this compound. Furthermore, they showed that the synthesized this compound could then serve as a substrate for citrate synthase, condensing with oxaloacetate to form the potent aconitase inhibitor, fluorocitrate.

These two papers solidified the role of this compound as the critical intermediate in the lethal synthesis pathway. Fluoroacetate, once activated to this compound, could hijack the cellular machinery meant for acetate, leading to the production of the toxic downstream metabolite.

Experimental Protocols of the Era

The experiments conducted by Brady and Marcus & Elliott relied on the biochemical techniques of the 1950s. While lacking the sophistication of modern methods, their ingenuity in experimental design allowed them to unequivocally identify this compound.

Preparation of Acetyl-CoA Synthetase

The enzyme responsible for activating fluoroacetate, acetyl-CoA synthetase, was typically isolated from pigeon liver, a tissue with high metabolic activity. The general procedure involved:

-

Homogenization: Pigeon liver was homogenized in a buffer solution to release the cellular contents.

-

Fractionation: The homogenate was subjected to differential centrifugation to separate cellular fractions. The enzyme was typically found in the soluble fraction (cytosol).

-

Purification: Further purification was achieved through techniques like ammonium (B1175870) sulfate (B86663) precipitation and ion-exchange chromatography, which had been developed for enzyme purification in the early 1950s.

Synthesis and Identification of this compound

The enzymatic synthesis of this compound was carried out in an incubation mixture containing:

-

Enzyme preparation: The partially purified acetyl-CoA synthetase.

-

Substrates: Sodium fluoroacetate, Coenzyme A, and ATP.

-

Cofactors: Magnesium ions (Mg²⁺), which are required for the activity of many kinases and synthetases.

-

Buffer: A suitable buffer to maintain the optimal pH for the enzyme.

The identification of the product, this compound, was a significant challenge given the analytical tools of the time. The primary methods used were:

-

Hydroxamate Assay: This colorimetric assay was a common method for detecting acyl-CoA esters. The assay involves reacting the acyl-CoA with hydroxylamine (B1172632) at an alkaline pH to form an acyl-hydroxamate. Upon acidification and addition of ferric chloride (FeCl₃), the acyl-hydroxamate forms a colored complex (typically reddish-brown) that can be quantified spectrophotometrically. The intensity of the color is proportional to the amount of acyl-CoA present.

-

Paper Chromatography: This technique was instrumental in separating and identifying different CoA esters. A spot of the reaction mixture was applied to a strip of filter paper, and the paper was developed in a solvent system. The different compounds would migrate at different rates depending on their polarity and partitioning between the stationary phase (the paper) and the mobile phase (the solvent). The position of the spots was visualized under UV light (due to the adenine (B156593) ring in CoA) or by specific chemical stains. The Rf value (the ratio of the distance traveled by the compound to the distance traveled by the solvent front) was a characteristic property used for identification.

Coupled Enzyme Assays

To demonstrate the biological activity of the newly synthesized this compound, it was used as a substrate in a coupled enzyme assay with citrate synthase. The disappearance of oxaloacetate or the formation of citrate could be monitored to confirm that this compound was indeed a substrate for this enzyme.

Quantitative Data from the Discovery Era

While the original papers provided qualitative evidence, they also included quantitative data that were crucial for establishing the enzymatic nature of this compound formation.

| Parameter | Brady (1955) | Marcus & Elliott (1956) |

| Enzyme Source | Pigeon Liver Acetyl-CoA Synthetase | Pigeon Liver Acetyl-CoA Synthetase |

| Substrates | Fluoroacetate, ATP, CoA | Fluoroacetate, ATP, CoA |

| Assay Method | Hydroxamate formation | Hydroxamate formation, Citrate synthesis |

| Relative Activity (Acetate vs. Fluoroacetate) | Fluoroacetate was activated at a slower rate than acetate. | Fluoroacetate was a substrate, but less effective than acetate. |

Note: The exact kinetic constants (Km and Vmax) for fluoroacetate with acetyl-CoA synthetase were not precisely determined in these initial studies but were investigated in later work.

Visualizing the Discovery and its Implications

The discovery of this compound was a pivotal moment in toxicology and biochemistry. The following diagrams illustrate the logical progression of the research and the biochemical pathway that was elucidated.

Figure 1: Logical workflow of the discovery of this compound.

Figure 2: The 'Lethal Synthesis' pathway of fluoroacetate toxicity.

Conclusion: A Legacy of Discovery

The discovery of this compound is a testament to the power of hypothesis-driven research and the importance of fundamental biochemical knowledge. The elucidation of this "lethal synthesis" pathway not only explained the toxicity of a potent poison but also provided a deeper understanding of the specificity and function of key metabolic enzymes. The work of Peters, Brady, Marcus, and Elliott remains a cornerstone of toxicology and a classic example of how the intricate machinery of the cell can be subverted by a molecular mimic. This historical journey underscores the importance of detailed experimental work and the foundational discoveries that continue to inform modern drug development and our understanding of metabolic diseases.

References

Fluoroacetyl-CoA chemical structure and properties

An In-Depth Technical Guide to Fluoroacetyl-CoA

This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental methodologies related to Fluoroacetyl-Coenzyme A (this compound). It is intended for researchers, scientists, and professionals in the fields of biochemistry, drug development, and toxicology.

Chemical Structure and Properties

This compound is an acyl-Coenzyme A thioester. It is structurally analogous to the central metabolic intermediate Acetyl-CoA, with the key difference being the substitution of a fluorine atom for a hydrogen atom on the acetyl group. This single substitution has profound effects on its chemical reactivity and biological activity.

This compound is formed by the formal condensation of the thiol group of Coenzyme A with the carboxyl group of fluoroacetic acid[1].

Chemical Structure:

-

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluoroethanethioate[1]

-

Molecular Formula: C₂₃H₃₇FN₇O₁₇P₃S[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 827.6 g/mol | [1] |

| Exact Mass | 827.11635307 Da | [1] |

Biological Significance and Reactivity

This compound is primarily known for its role as a key intermediate in the mechanism of fluoroacetate (B1212596) toxicity. Fluoroacetate, a potent toxin found in some plants, is metabolically activated to this compound within the cell[2][3].

Mechanism of Toxicity: "Lethal Synthesis"

The toxicity of fluoroacetate is a classic example of "lethal synthesis." Once formed, this compound can enter the citric acid (TCA) cycle.

-

Formation: Fluoroacetate is converted to this compound by acetyl-CoA synthetase[4].

-

Condensation: Citrate (B86180) synthase catalyzes the condensation of this compound with oxaloacetate to produce fluorocitrate[4][5][6].

-

Inhibition: Fluorocitrate then binds very tightly to the enzyme aconitase, potently inhibiting it and halting the TCA cycle. This disruption of cellular respiration leads to citrate accumulation and cell death[5][6][7].

The inductively electron-withdrawing fluorine atom in this compound activates the thioester carbonyl group, making it more susceptible to nucleophilic attack compared to Acetyl-CoA[2].

Caption: Metabolic pathway of fluoroacetate toxicity.

Detoxification and Resistance

Some organisms that produce fluoroacetate, such as the bacterium Streptomyces cattleya, have evolved a defense mechanism. They possess a specific enzyme, this compound thioesterase (FlK), which confers resistance[2][6].

-

Enzymatic Hydrolysis: FlK selectively hydrolyzes this compound back into fluoroacetate and Coenzyme A[8][9]. This prevents this compound from entering the TCA cycle and forming the toxic fluorocitrate[2][10].

The remarkable aspect of FlK is its high specificity for this compound over the structurally similar and far more abundant Acetyl-CoA. This discrimination is crucial for the organism's survival.

Caption: Detoxification of this compound by FlK.

Quantitative Data: Enzyme Kinetics

The specificity of the thioesterase FlK from S. cattleya is demonstrated by a dramatic difference in its kinetic parameters for this compound versus Acetyl-CoA. The enzyme shows a catalytic efficiency (kcat/KM) that is approximately 10⁶-fold greater for this compound[2][10].

Table 1: Kinetic Constants for FlK Hydrolysis

| Substrate | kcat (s⁻¹) | KM | kcat/KM (M⁻¹s⁻¹) |

| This compound | 390 ± 20 | 8 µM | 5 x 10⁷ |

| Acetyl-CoA | 0.06 ± 0.001 | 2.1 mM | 30 |

Data obtained at pH 7.6 and 25°C. Source:[2][8][10]

Experimental Protocols

Chemical Synthesis of this compound

A common method for synthesizing this compound involves the activation of sodium fluoroacetate followed by reaction with Coenzyme A[2].

Materials:

-

Sodium fluoroacetate

-

Oxalyl chloride (2 M in dichloromethane)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Coenzyme A (trilithium salt)

-

Potassium bicarbonate (KHCO₃) buffer

Procedure:

-

Drying: Dry sodium fluoroacetate (1 mmol) under vacuum in an oven-dried round-bottom flask.

-

Activation: Add anhydrous THF (2 mL), anhydrous DMF (100 µL), and oxalyl chloride (1 mmol) to the flask under a nitrogen atmosphere.

-

Reaction: Stir and heat the mixture at 65°C for 2-3 hours. The formation of the acyl chloride intermediate occurs.

-

Solvent Removal: After cooling, remove the solvent and excess reagent under a stream of nitrogen gas.

-

Thioesterification: Dissolve the resulting residue in anhydrous THF (1 mL). In a separate flask, dissolve Coenzyme A (0.01 mmol) in cold 0.5 M KHCO₃ buffer (pH 8.0).

-

Coupling: Slowly add the activated fluoroacetyl solution to the Coenzyme A solution on ice with constant stirring.

-

pH Maintenance: Maintain the pH of the reaction mixture between 7.5 and 8.0.

-

Purification: Purify the resulting this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Characterization: Confirm the product identity and purity using methods such as electrospray ionization mass spectrometry (ESI-MS)[2].

Caption: Workflow for the chemical synthesis of this compound.

Enzyme Kinetics Assay (FlK)

The activity of this compound thioesterase (FlK) can be measured by monitoring the release of the free thiol group of Coenzyme A using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which produces a yellow-colored product (2-nitro-5-thiobenzoate) that absorbs at 412 nm[2].

Procedure:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.6) containing DTNB.

-

Enzyme Addition: Add a known concentration of purified FlK enzyme to the reaction mixture.

-

Initiation: Start the reaction by adding varying concentrations of this compound (or Acetyl-CoA) as the substrate.

-

Monitoring: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Plot the rates against substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and Vmax. The turnover number, kcat, can be calculated from Vmax and the enzyme concentration.

References

- 1. This compound | C23H37FN7O17P3S | CID 49859653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorocitric acid - Wikipedia [en.wikipedia.org]

- 5. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound thioesterase - Creative Biogene [microbialtec.com]

- 7. Fluoroacetate anion | C2H2FO2- | CID 5236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. This compound thioesterase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vivo Formation of Fluoroacetyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetate (B1212596) (FA) is a naturally occurring toxin found in various plant species and is also used as a pesticide. Its potent toxicity stems from a process known as "lethal synthesis," where the relatively benign fluoroacetate molecule is metabolized in vivo into a highly toxic compound. The pivotal first step in this activation is the conversion of fluoroacetate to fluoroacetyl-coenzyme A (fluoroacetyl-CoA). This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of this compound, including the enzymes involved, quantitative kinetic data, and detailed experimental protocols for its study. Understanding this pathway is critical for the development of novel therapeutics and antidotes for fluoroacetate poisoning and for harnessing fluorinated molecules in drug development.

The Biochemical Pathway of this compound Formation

The in vivo formation of this compound is a critical activation step that commits fluoroacetate to a toxic metabolic fate. This conversion is primarily catalyzed by acetyl-CoA synthetase (ACSS), an enzyme that typically activates acetate (B1210297) for various metabolic processes.[1][2] There are two main isoforms of this enzyme in mammals with distinct subcellular localizations:

-

ACSS1: Located in the mitochondria, this isoform primarily channels acetate towards the tricarboxylic acid (TCA) cycle for energy production.[3][4]

-

ACSS2: Found in the cytoplasm and nucleus, ACSS2 provides acetyl-CoA for processes like fatty acid synthesis and histone acetylation.[3][5]

Both isoforms are capable of utilizing fluoroacetate as a substrate, converting it to this compound in an ATP-dependent manner.[6][7] Once formed, this compound can enter the TCA cycle, where it is condensed with oxaloacetate by citrate (B86180) synthase to form fluorocitrate.[1][8] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle, leading to a cascade of metabolic disruptions and cellular toxicity.[1]

Quantitative Data: Enzyme Kinetics

The efficiency of this compound formation can be quantified by examining the kinetic parameters of the responsible enzymes. Below is a summary of available data for acetyl-CoA synthetase with fluoroacetate as a substrate.

| Enzyme | Substrate | Km (mM) | Vmax (% of Acetate) | kcat (s-1) | kcat/KM (M-1s-1) | Source |

| Acetyl-CoA Synthetase | Fluoroacetic Acid | 0.8 | 35 | - | - | [6] |

| This compound Thioesterase (FlK) | This compound | - | - | 390 ± 20 | 5 x 107 | [1] |

| This compound Thioesterase (FlK) | Acetyl-CoA | - | - | 0.06 ± 0.001 | 30 | [1] |

Note: The kinetic parameters for acetyl-CoA synthetase with fluoroacetate are from a general study and may not be specific to mammalian isoforms. The data for this compound Thioesterase (FlK) is included for comparison, illustrating the high specificity of this detoxification enzyme.

Experimental Protocols

In Vitro Assay of Acetyl-CoA Synthetase Activity with Fluoroacetate

This protocol describes a coupled enzyme assay to determine the kinetic parameters of acetyl-CoA synthetase with fluoroacetate.

Materials:

-

Purified acetyl-CoA synthetase (e.g., from yeast or recombinant human ACSS1/2)

-

Fluoroacetate

-

Coenzyme A (CoA)

-

ATP

-

MgCl2

-

Tris-HCl buffer (pH 7.2)

-

Coupling enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, CoA, ATP, PEP, and NADH.

-

Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the mixture.

-

Initiate the reaction by adding a known amount of purified acetyl-CoA synthetase.

-

Add varying concentrations of fluoroacetate to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity for each fluoroacetate concentration.

-

Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantification of this compound in Mammalian Cells by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured mammalian cells

-

Fluoroacetate

-

Ice-cold 80:20 methanol:water

-

10% trichloroacetic acid (TCA) or perchloric acid (PCA)

-

Internal standard (e.g., 13C-labeled acetyl-CoA)

-

Solid-phase extraction (SPE) columns (optional)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Culture mammalian cells to the desired confluency and treat with fluoroacetate for a specified time.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold saline.

-

Add ice-cold 80:20 methanol:water to the cells, scrape, and collect the cell suspension.[9]

-

Alternatively, lyse the cells with ice-cold 10% TCA or PCA.[10]

-

Sonicate the cell lysate to ensure complete disruption.[9]

-

Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet cellular debris.[9]

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate this compound from other metabolites using a suitable chromatography column and gradient.

-

Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for specific parent and daughter ion transitions.

-

-

Data Analysis:

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.

-

Subcellular Fractionation for Mitochondrial this compound Analysis

This protocol allows for the isolation of mitochondrial fractions to specifically assess the formation of this compound by ACSS1.

Materials:

-

Cultured cells or tissue homogenate

-

Fractionation buffer

-

Dounce homogenizer or needle for cell lysis

-

Centrifuge

Procedure:

-

Cell Lysis: Resuspend cells in fractionation buffer and lyse them using a Dounce homogenizer or by passing them through a narrow-gauge needle.[12]

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes to pellet nuclei and intact cells.[12]

-

Mitochondrial Pelletization: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes to pellet the mitochondria.[12]

-

Washing: Wash the mitochondrial pellet with fractionation buffer to remove cytosolic contamination.

-

Metabolite Extraction: Extract metabolites from the purified mitochondrial pellet using the methods described in Protocol 2.

Conclusion

The formation of this compound from fluoroacetate, catalyzed by acetyl-CoA synthetases, is the initiating step in the "lethal synthesis" pathway responsible for fluoroacetate's toxicity. This guide has provided a detailed overview of this biochemical conversion, including the key enzymes, available kinetic data, and comprehensive experimental protocols for its investigation. A thorough understanding of this pathway is paramount for the development of effective antidotes to fluoroacetate poisoning and for the strategic design of fluorinated compounds in drug discovery, where controlled metabolic activation or resistance is a key consideration. Further research into the specific kinetics of mammalian ACSS isoforms with fluoroacetate will provide a more nuanced understanding and may reveal new avenues for therapeutic intervention.

References

- 1. Structural and Biochemical Studies of a this compound-Specific Thioesterase Reveal a Molecular Basis for Fluorine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [repository.upenn.edu]

- 4. ACSS1-dependent acetate utilization rewires mitochondrial metabolism to support AML and melanoma tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]

- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Basis for the Activity and Substrate Specificity of this compound Thioesterase FlK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Subcellular fractionation protocol [abcam.com]

An In-Depth Technical Guide to the Mechanism of Action of Fluoroacetyl-CoA on Aconitase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which fluoroacetyl-CoA exerts its inhibitory effect on aconitase, a key enzyme in the citric acid cycle. The content herein is curated for an audience with a strong background in biochemistry and pharmacology, offering detailed data, experimental methodologies, and visual representations of the involved pathways.

Executive Summary

This compound is not the direct inhibitor of aconitase. Instead, it serves as a metabolic precursor to the true inhibitory compound, (-)-erythro-2-fluorocitrate. This conversion, often termed "lethal synthesis," occurs within the mitochondria. Fluoroacetate (B1212596) is first activated to this compound, which then condenses with oxaloacetate in a reaction catalyzed by citrate (B86180) synthase to form fluorocitrate. The (-)-erythro diastereomer of fluorocitrate is a mechanism-based inhibitor of aconitase. The enzyme processes it to fluoro-cis-aconitate, which is then converted to 4-hydroxy-trans-aconitate (HTn). HTn binds very tightly, though non-covalently, to the active site of aconitase, leading to potent inhibition of the citric acid cycle. This guide will delve into the quantitative aspects of this inhibition, the experimental protocols used to elucidate this mechanism, and the specific molecular interactions involved.

Biochemical Pathway of Fluoroacetate Toxicity

The toxic effects of fluoroacetate are a direct consequence of the "lethal synthesis" pathway, which transforms a relatively innocuous molecule into a potent enzyme inhibitor. This multi-step process, primarily occurring in the mitochondria, is a classic example of how metabolic pathways can be subverted by xenobiotics. The key enzymatic steps are the conversion of fluoroacetate to this compound by acetyl-CoA synthetase, followed by the condensation of this compound with oxaloacetate by citrate synthase to produce fluorocitrate.[1] It is the (-)-erythro isomer of fluorocitrate that is the specific inhibitor of aconitase.[1]

Mechanism of Aconitase Inhibition

The inhibition of aconitase by (-)-erythro-2-fluorocitrate is a sophisticated example of mechanism-based inactivation. Aconitase, in its catalytic cycle, initially treats fluorocitrate as a substrate. The enzyme catalyzes the dehydration of (-)-erythro-2-fluorocitrate to fluoro-cis-aconitate. In the subsequent hydration step, a hydroxide (B78521) ion attacks the double bond, leading to the elimination of the fluoride (B91410) ion and the formation of 4-hydroxy-trans-aconitate (HTn).[1] HTn is a transition-state analog that binds with very high affinity to the active site of aconitase, effectively sequestering the enzyme and halting the citric acid cycle.[1] This tight, non-covalent binding is responsible for the potent and persistent inhibition observed.

Quantitative Data on Aconitase Inhibition

The potency of fluorocitrate as an aconitase inhibitor has been quantified in various studies. The inhibition constants (Ki) and the half-maximal inhibitory concentrations (IC50) are dependent on the specific isomer of fluorocitrate, the substrate used in the assay, and the source of the enzyme (mitochondrial or cytosolic).

| Inhibitor/Parameter | Enzyme Source | Substrate | Inhibition Type | Value | Reference |

| Ki | Solubilized rat liver mitochondria | Citrate | Partially Competitive | 3.4 x 10⁻⁸ M | [2] |

| Ki | Solubilized rat liver mitochondria | cis-Aconitate | Partially Non-Competitive | 3.0 x 10⁻⁸ M | [2] |

| IC50 | Aconitase from rat liver mitochondria | Citrate | - | 0.3 mM | [3] |

| IC50 | Extramitochondrial aconitase (rat liver) | Citrate | - | 1.2 mM | [3] |

Experimental Protocols

Aconitase Activity Assay (Spectrophotometric)

This protocol describes a common method for determining aconitase activity by monitoring the formation of cis-aconitate from isocitrate.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

D,L-trisodium isocitrate (20 mM)

-

Manganese chloride (MnCl₂) (0.6 mM)

-

Mitochondrial or cell lysate preparation

-

UV-Vis spectrophotometer capable of reading at 240 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, D,L-trisodium isocitrate, and MnCl₂.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the mitochondrial or cell lysate sample to the reaction mixture.

-

Immediately monitor the increase in absorbance at 240 nm over time. The formation of the double bond in cis-aconitate results in an increase in absorbance at this wavelength.

-

Calculate the aconitase activity using the extinction coefficient of cis-aconitate (3.6 mM⁻¹cm⁻¹).

HPLC Analysis of Aconitase Reaction Products

This method is used to separate and quantify the products of the reaction of aconitase with fluorocitrate isomers.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Organic Acid Analysis Column (e.g., Benson Polymeric BP-OA).

Mobile Phase and Elution:

-

Isocratic elution with a dilute acidic mobile phase, such as 0.003 M H₂SO₄.[4]

Detection:

-

UV detection at 210 nm.[4]

Sample Preparation:

-

For the (+)-erythro-isomer, the reaction products can be separated from the enzyme by ultrafiltration (e.g., using a Centricon-10 unit).[4]

-

For the tightly bound product from the (-)-erythro-isomer (HTn), the protein must be denatured (e.g., by heat) to release the inhibitor prior to analysis.[4]

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Identify and quantify the peaks corresponding to substrates and products by comparing their retention times and peak areas to those of known standards. For instance, the products of the reaction with the (+)-erythro isomer, oxalosuccinate and its derivative α-ketoglutarate, can be identified by their characteristic retention times.[4]

Crystallization of the Aconitase-Inhibitor Complex

This protocol provides a general framework for obtaining crystals of the aconitase-fluorocitrate complex for X-ray diffraction studies.

Materials:

-

Purified and activated aconitase solution.

-

(-)-erythro-2-fluorocitrate.

-

Crystallization buffer (e.g., 25 mM Hepes, pH 7.5).

-

Precipitant solution (e.g., saturated (NH₄)₂SO₄ in 15 mM tricarballylate, 0.35 M NaCl, 0.25 M bis-Tris·HCl, pH 7.0).

-

Vapor diffusion crystallization plates (e.g., hanging drop or sitting drop).

Procedure:

-

Incubate the activated aconitase solution with an excess of (-)-erythro-2-fluorocitrate (e.g., 1.5 mM) for several hours at room temperature to allow for the formation of the stable enzyme-inhibitor complex.

-

Set up vapor diffusion experiments by mixing the enzyme-inhibitor complex solution with the precipitant solution in a drop.

-

Equilibrate the drop against a reservoir of the precipitant solution.

-

Incubate the crystallization plates under anaerobic conditions at a constant temperature (e.g., room temperature).

-

Monitor the drops for crystal growth over several days to weeks. Microseeding with existing crystals of a similar aconitase complex may be necessary to promote nucleation.

Conclusion

The inhibition of aconitase by this compound, via its metabolic conversion to fluorocitrate, is a well-characterized example of mechanism-based enzyme inactivation. The formation of the tightly-binding inhibitor, 4-hydroxy-trans-aconitate, effectively shuts down the citric acid cycle, leading to the profound toxicity associated with fluoroacetate poisoning. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is crucial for researchers in toxicology, drug development, and metabolic studies. Further research in this area could focus on the development of antidotes that can either prevent the formation of fluorocitrate or promote the dissociation of HTn from the aconitase active site.

References

- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

The Lethal Embrace: A Technical Guide to the Role of Fluoroacetyl-CoA in Lethal Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetyl-CoA, a deceptively simple molecule, lies at the heart of a potent toxicological mechanism known as lethal synthesis. This process, responsible for the high toxicity of compounds like sodium fluoroacetate (B1212596) (also known as Compound 1080), involves the metabolic conversion of a relatively benign precursor into a powerful inhibitor of cellular respiration. This technical guide provides an in-depth exploration of the biochemical role of this compound, detailing its formation, its fateful interaction with citrate (B86180) synthase, and the catastrophic consequences for the Krebs cycle. The guide includes a summary of key quantitative data, detailed experimental protocols for studying this pathway, and visualizations of the core biochemical and signaling events.

The Biochemical Pathway of Lethal Synthesis

Lethal synthesis is the in vivo conversion of a non-toxic compound into a toxic one.[1][2] In the case of fluoroacetate, the toxicity is not inherent to the initial molecule but arises from its metabolic transformation. The central player in this deadly drama is this compound.

The process begins with the conversion of fluoroacetate to this compound, a reaction catalyzed by acetyl-CoA synthetase. This this compound then enters the Krebs cycle, where it serves as a fraudulent substrate for citrate synthase.[3] Citrate synthase normally catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[4][5] However, when presented with this compound, it produces fluorocitrate.[6][7]

It is this newly synthesized fluorocitrate that acts as the true toxin. Specifically, the (-)-erythro diastereomer of 2-fluorocitrate is a potent inhibitor of aconitase, the next enzyme in the Krebs cycle.[8] Aconitase is responsible for the isomerization of citrate to isocitrate. By binding tightly to aconitase, fluorocitrate effectively blocks the Krebs cycle at a critical juncture.[6][7] This inhibition leads to a cascade of metabolic derangements, including the accumulation of citrate and the depletion of downstream intermediates, ultimately resulting in cellular energy crisis and death.[9]

Quantitative Data

The toxicity of fluoroacetate and the efficiency of the enzymes involved in its lethal synthesis have been quantified in numerous studies. The following tables summarize key data for researchers.

Table 1: Toxicity of Sodium Fluoroacetate (LD50 Values)

| Species | LD50 (mg/kg) | Reference(s) |

| Human | 2 - 10 | [9] |

| Dog | 0.1 | [10] |

| Cat | 0.3 | [10] |

| Coyote | 0.1 | [9] |

| Rat (Sprague-Dawley) | 1.85 - 2.08 | [7] |

| Rabbit | ~0.4 | [10] |

| Sheep | 0.25 - 0.5 | [10] |

| Mallard | 9.1 | [9] |

Table 2: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate/Inhibitor | Parameter | Value | Species/Source | Reference(s) |

| Citrate Synthase | Acetyl-CoA | Km | 16 µM | Rat Liver Mitochondria | [11] |

| Citrate Synthase | Oxaloacetate | Km | 2 µM | Rat Liver Mitochondria | [11] |

| Citrate Synthase | This compound | Km, Vmax, kcat/Km | Not Experimentally Determined | - | - |

| Aconitase (Mitochondrial) | Fluorocitrate | 50% Inhibition | 0.3 mM (for citrate -> cis-aconitate) | Rat Liver | [12] |

| Aconitase (Extramitochondrial) | Fluorocitrate | 50% Inhibition | 1.2 mM (for citrate -> cis-aconitate) | Rat Liver | [12] |

Experimental Protocols

The following protocols provide a framework for the in vitro study of the key steps in lethal synthesis.

Synthesis of this compound

This protocol is adapted from a previously described method.[13]

Materials:

-

Sodium fluoroacetate

-

Dry tetrahydrofuran (B95107) (THF)

-

Dry N,N-dimethylformamide (DMF)

-

Oxalyl chloride (2 M in dichloromethane)

-

Coenzyme A (CoA)

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, syringes, stir bar

-

Nitrogen atmosphere

Procedure:

-

Dry sodium fluoroacetate (1 mmol) under vacuum in an oven-dried round-bottom flask containing a stir bar and equipped with a reflux condenser.

-

Under a nitrogen atmosphere, add dry THF (2 mL), dry DMF (100 µL), and oxalyl chloride (1 mmol, 2 M in dichloromethane) to the flask via syringe.

-

Heat the reaction mixture to 65°C and stir for 2-3 hours.

-

Cool the mixture to room temperature and centrifuge to pellet the salts.

-

Transfer the supernatant containing fluoroacetyl chloride to a new flask.

-

In a separate flask, dissolve Coenzyme A (1.1 mmol) in a saturated sodium bicarbonate solution.

-

Slowly add the fluoroacetyl chloride solution to the Coenzyme A solution with vigorous stirring at 4°C.

-

Monitor the reaction by HPLC.

-

Once the reaction is complete, extract the aqueous layer with ethyl acetate (B1210297) to remove unreacted starting materials.

-

Lyophilize the aqueous layer to obtain this compound.

-

Purify the this compound using reverse-phase HPLC.

-

Characterize the final product by mass spectrometry.

Citrate Synthase Activity Assay with this compound

This protocol is an adaptation of standard colorimetric assays for citrate synthase activity.[8][14]

Principle: The activity of citrate synthase is measured by monitoring the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs at 412 nm.

Materials:

-

Purified citrate synthase

-

This compound (synthesized as described above)

-

Oxaloacetate

-

DTNB solution

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, DTNB, and this compound at various concentrations.

-

Add purified citrate synthase to each well to a final concentration that yields a linear reaction rate.

-

Initiate the reaction by adding a saturating concentration of oxaloacetate.

-

Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) at a constant temperature.

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of this compound while keeping the oxaloacetate concentration constant and saturating.

-

Plot the initial velocities against the this compound concentrations and fit the data to the Michaelis-Menten equation.

Aconitase Inhibition Assay

This protocol is based on standard aconitase activity assays and is designed to measure the inhibitory effect of fluorocitrate.[1]

Principle: Aconitase activity is measured by monitoring the conversion of citrate to isocitrate. The subsequent oxidation of isocitrate by isocitrate dehydrogenase in the presence of NADP+ produces NADPH, which can be measured by the increase in absorbance at 340 nm. The inhibition of aconitase by fluorocitrate will result in a decreased rate of NADPH production.

Materials:

-

Mitochondrial extract or purified aconitase

-

Citrate

-

Fluorocitrate (as the inhibitor)

-

Isocitrate dehydrogenase

-

NADP+

-

Tris-HCl buffer (pH 7.4)

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, NADP+, and isocitrate dehydrogenase.

-

Add the mitochondrial extract or purified aconitase to each well.

-

To the experimental wells, add varying concentrations of fluorocitrate. For control wells, add buffer.

-

Pre-incubate the plate for a set time (e.g., 10 minutes) to allow for the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding citrate to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period.

-

Calculate the reaction rates and determine the percentage of inhibition for each concentration of fluorocitrate.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the fluorocitrate concentration.

Downstream Cellular Effects and Signaling Pathways

The inhibition of the Krebs cycle by fluorocitrate triggers a cascade of downstream cellular events beyond a simple energy deficit.

Metabolic Reprogramming: Cells exposed to fluorocitrate attempt to compensate for the blocked glucose oxidation by shifting their metabolism towards alternative energy sources.[9] Studies have shown an increased dependence on glutamine and fatty acid oxidation to bypass the aconitase block.[9]

Disruption of Calcium Homeostasis: The accumulation of citrate, a known calcium chelator, can disrupt intracellular calcium signaling.[15] Altered calcium levels can impact a wide range of cellular processes, including neurotransmission, muscle contraction, and apoptosis.[10][16]

Induction of Apoptosis: Prolonged cellular stress due to energy depletion and metabolic dysfunction can trigger programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is implicated, involving the release of cytochrome c and the activation of caspases.[13][17] While the direct role of p53 in fluorocitrate-induced apoptosis is not fully elucidated, it is a key regulator of cellular stress responses and apoptosis.[18][19]

Conclusion and Future Directions

This compound plays a pivotal, albeit transient, role as the precursor to the true toxic agent in lethal synthesis. Its formation and subsequent metabolism by citrate synthase highlight the exquisite specificity of metabolic pathways and the devastating consequences of their subversion. While the overall mechanism is well-understood, this guide has identified a critical knowledge gap: the lack of experimental kinetic data for the interaction of this compound with citrate synthase. Future research should focus on determining these parameters to provide a more complete quantitative understanding of this deadly pathway. Furthermore, a more detailed elucidation of the downstream signaling cascades, particularly the role of key stress-response regulators like p53, will be crucial for the development of effective antidotes and therapeutic interventions for fluoroacetate poisoning. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further investigate this fascinating and dangerous example of metabolic deception.

References

- 1. protocols.io [protocols.io]

- 2. academic.oup.com [academic.oup.com]

- 3. Citrate synthase - Wikipedia [en.wikipedia.org]

- 4. Citrate Synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. researchgate.net [researchgate.net]

- 6. "TOXIC CHARACTERISTICS OF FLUOROCITRATE, THE TOXIC METABOLITE OF COMPOU" by Peter J. Savarie [digitalcommons.unl.edu]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. sid.ir [sid.ir]

- 11. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondria-Mediated Pathway Regulates C2C12 Cell Apoptosis Induced by Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Command Line | Graphviz [graphviz.org]

- 15. researchgate.net [researchgate.net]

- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Functional Role of p53 in the Regulation of Chemical-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of p53 in regulating tissue response to radiation by mechanisms independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Fluoroacetyl-CoA: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluoroacetyl-coenzyme A (F-CoA) is a pivotal, naturally occurring metabolite at the intersection of organofluorine biochemistry and toxicology. Formed from the activation of fluoroacetate (B1212596) (FA), a potent toxin produced by various plant and bacterial species, F-CoA serves as a critical precursor to the toxic metabolite fluorocitrate, which lethally inhibits the tricarboxylic acid (TCA) cycle. This guide provides a comprehensive overview of the natural occurrence of F-CoA, its biosynthetic and metabolic pathways, and detailed experimental protocols for its detection and quantification. While direct quantitative data on the intracellular concentrations of F-CoA are scarce, this document compiles available data on its precursor, fluoroacetate, to provide a quantitative context for its formation.

Natural Occurrence and Biosynthesis

The natural presence of Fluoroacetyl-CoA is intrinsically linked to organisms that synthesize its precursor, fluoroacetate. These organisms have evolved mechanisms to produce and, in some cases, tolerate this otherwise highly toxic compound.

Fluoroacetate-Producing Organisms

Fluoroacetate is notably produced by a range of plant species and at least one bacterial species.

-

Plants: Over 30 plant species, primarily found in Australia, Africa, and South America, are known to produce fluoroacetate[1]. Prominent examples include:

-

Bacteria:

-

Streptomyces cattleya : This soil bacterium is a well-characterized producer of both fluoroacetate and 4-fluorothreonine[3]. The biosynthesis in S. cattleya involves a dedicated enzymatic pathway.

-

Biosynthesis of this compound

The formation of this compound from fluoroacetate is a critical activation step that channels the inert fluoroacetate molecule into cellular metabolism. This conversion is catalyzed by acetyl-CoA synthetase (ACS), an enzyme that typically activates acetate (B1210297).

The reaction proceeds as follows:

Fluoroacetate + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate

This reaction is analogous to the activation of acetate, highlighting how F-CoA can deceptively enter central metabolic pathways.

Metabolic Fate and Toxicological Significance

Once formed, this compound can follow two primary metabolic routes: incorporation into the TCA cycle, leading to toxicity, or detoxification through hydrolysis in resistant organisms.

The Path to Toxicity: The Tricarboxylic Acid (TCA) Cycle

The primary mechanism of fluoroacetate toxicity is initiated by the entry of F-CoA into the TCA cycle.

-

Condensation with Oxaloacetate: Citrate (B86180) synthase, the first enzyme of the TCA cycle, condenses this compound with oxaloacetate to form (2R,3S)-fluorocitrate.

-

Inhibition of Aconitase: Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle that isomerizes citrate to isocitrate. The inhibition of aconitase leads to a metabolic blockade, disrupting cellular respiration and ATP production, ultimately causing cell death[4].

The metabolic pathway leading to aconitase inhibition is depicted below:

Resistance Mechanism in Streptomyces cattleya

S. cattleya, being a producer of fluoroacetate, possesses a defense mechanism to avoid self-intoxication. This is achieved through a specific enzyme, This compound thioesterase (FlK) , which selectively hydrolyzes F-CoA back to fluoroacetate and Coenzyme A.

This compound + H₂O → Fluoroacetate + Coenzyme A

This enzyme exhibits a remarkable 10⁶-fold preference for this compound over the structurally similar and highly abundant acetyl-CoA, thus preventing the toxic accumulation of fluorocitrate[5][6].

The resistance pathway is illustrated in the following diagram:

Quantitative Data

| Organism | Compound | Concentration | Tissue/Condition | Reference |

| Streptomyces cattleya | Fluoroacetate | 1.2 mM | Culture medium (28 days) | [3] |

| Dichapetalum cymosum | Fluoroacetate | ~200 ppm (fresh weight) | Young leaves | [4] |

Experimental Protocols

The following sections detail proposed methodologies for the extraction and quantification of this compound from biological samples. These protocols are adapted from established methods for short-chain acyl-CoAs and would require optimization and validation for F-CoA.

Sample Preparation and Extraction

The accurate quantification of F-CoA necessitates rapid quenching of metabolic activity and efficient extraction.

Objective: To extract short-chain acyl-CoAs, including F-CoA, from bacterial or plant tissues while minimizing degradation.

Materials:

-

Liquid nitrogen

-

Pre-chilled (-80°C) mortar and pestle

-

Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water, stored at 4°C

-

Neutralization Buffer: 2 M KHCO₃

-

Internal Standard: ¹³C₂-acetyl-CoA or a custom-synthesized ¹³C-labeled F-CoA

Procedure:

-

Quenching: Immediately flash-freeze the biological sample (e.g., bacterial pellet, plant tissue) in liquid nitrogen to halt all enzymatic activity.

-

Homogenization: Grind the frozen sample to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered sample to a pre-weighed tube and add 1 mL of ice-cold 10% TCA per 100 mg of tissue. Add the internal standard at this stage.

-

Vortexing: Vortex the sample vigorously for 1 minute and then incubate on ice for 15 minutes to allow for protein precipitation.

-

Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

-

Neutralization: Neutralize the acidic extract by adding the Neutralization Buffer dropwise until the pH is between 6.0 and 7.0.

-

Final Centrifugation: Centrifuge again at 16,000 x g for 5 minutes at 4°C to remove any precipitate formed during neutralization.

-

Storage: The clarified supernatant is ready for analysis. If not analyzed immediately, store at -80°C.

The workflow for this extraction process is visualized below:

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Adapted from[7]):

-

Column: A C18 reversed-phase column suitable for polar molecules (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate in water, pH 6.8

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 2% B

-

2-10 min: 2-50% B

-

10-12 min: 50-95% B

-

12-14 min: 95% B

-

14-15 min: 95-2% B

-

15-20 min: 2% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The precursor ion ([M+H]⁺) would be m/z 828.1. A characteristic product ion would arise from the neutral loss of the fluoroacetyl group, but the most common and robust transition for acyl-CoAs is the fragmentation of the phosphopantetheine moiety. A common product ion for all CoAs is m/z 428.1. Therefore, a primary transition would be 828.1 → 428.1 . Other product ions should be determined by direct infusion of a synthesized F-CoA standard.

-

Internal Standard (¹³C₂-acetyl-CoA): m/z 812.1 → 428.1

-

-

Collision Energy and other parameters: These need to be optimized for F-CoA using a synthesized standard.

Quantification by Fluorometric Assay

Commercially available kits for acetyl-CoA quantification can potentially be adapted for F-CoA, provided the enzymes in the kit can utilize F-CoA as a substrate. This would require empirical validation. The principle of these assays is a coupled enzymatic reaction that produces a fluorescent product proportional to the amount of the acyl-CoA.

Principle:

-

This compound is converted to a product by a specific enzyme, releasing free Coenzyme A.

-

The free Coenzyme A then participates in a series of reactions that lead to the production of a highly fluorescent molecule (e.g., resorufin).

Procedure (General Adaptation):

-

Prepare a standard curve using synthesized this compound.

-

In a 96-well plate, add the extracted samples and standards.

-

Add the enzyme mix provided in a commercial acetyl-CoA assay kit.

-

Incubate for the recommended time at the specified temperature.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (typically ~535 nm excitation and ~587 nm emission).

-

Calculate the concentration of F-CoA in the samples based on the standard curve.

Note: The cross-reactivity and efficiency of the kit's enzymes with F-CoA must be determined. It is possible that the enzymes show a lower affinity or turnover rate for F-CoA compared to acetyl-CoA, which would need to be accounted for in the quantification.

Conclusion

This compound is a naturally occurring, highly significant metabolite that plays a central role in the toxicology of fluoroacetate. Its formation in certain plants and bacteria and its subsequent interaction with the TCA cycle underscore a fascinating evolutionary interplay between metabolic pathways and chemical defense. While the direct quantification of intracellular F-CoA remains a challenge, the methodologies for the analysis of other short-chain acyl-CoAs provide a clear path forward for future research in this area. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for scientists investigating the intriguing world of organofluorine biochemistry.

References

- 1. Functional characterisation of the transcriptome from leaf tissue of the fluoroacetate-producing plant, Dichapetalum cymosum, in response to mechanical wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. pnas.org [pnas.org]

- 6. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

The Trojan Horse Toxin: A Technical Guide to Fluoroacetyl-CoA's Disruption of Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which fluoroacetyl-CoA, a deceptively simple molecule, exerts its profound and often lethal impact on cellular respiration. By mimicking a key metabolic intermediate, it gains entry into the central hub of energy production, the Krebs cycle, only to trigger a catastrophic shutdown. This document provides a detailed examination of its synthesis, its enzymatic targets, and the downstream consequences for the cell, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Genesis of a Metabolic Saboteur: Synthesis of this compound

This compound is not typically found in mammalian cells but arises from the metabolic activation of fluoroacetate (B1212596), a potent toxin found in some plant species and used as a pesticide.[1][2][3][4][5] The process, often termed "lethal synthesis," involves two key enzymatic steps that occur within the mitochondrial matrix:

-

Activation of Fluoroacetate: The journey begins with the conversion of fluoroacetate to this compound. This reaction is catalyzed by acetyl-CoA synthetase, an enzyme that normally activates acetate.[2][4]

-

Condensation with Oxaloacetate: The newly formed this compound then serves as a substrate for citrate (B86180) synthase, the gatekeeper enzyme of the Krebs cycle.[2][4][6][7][8] Citrate synthase catalyzes the condensation of this compound with oxaloacetate to produce fluorocitrate.[2][4][6] It is this synthesized molecule, specifically the (-)-erythro diastereomer of 2-fluorocitrate, that is the ultimate inhibitor.[1][9][10]

The Molecular Ambush: Inhibition of Aconitase

The primary target of fluorocitrate is aconitase, a critical enzyme in the Krebs cycle that catalyzes the isomerization of citrate to isocitrate.[1][9][10][11] The inhibition is not a simple competitive binding but a more insidious mechanism-based inactivation.

The (-)-erythro diastereomer of 2-fluorocitrate acts as a mechanism-based inhibitor of aconitase.[1][9][10] The enzyme initially processes fluorocitrate as if it were its natural substrate, citrate. This involves a dehydration reaction to form fluoro-cis-aconitate. However, the subsequent hydration step, coupled with the loss of a fluoride (B91410) ion, leads to the formation of 4-hydroxy-trans-aconitate (HTn).[1][9] This product, HTn, binds extremely tightly, though not covalently, to the active site of aconitase, effectively inactivating the enzyme.[1][9][10] The result is a complete halt of the Krebs cycle at this crucial step.[2][11]

The consequences of this enzymatic blockade are severe and cascade throughout cellular metabolism:

-

Citrate Accumulation: With aconitase inhibited, citrate cannot be converted to isocitrate and therefore accumulates in the mitochondria and cytoplasm.[3][4][12][13]

-

Energy Crisis: The cessation of the Krebs cycle prevents the generation of reducing equivalents (NADH and FADH2) necessary for the electron transport chain and oxidative phosphorylation. This leads to a drastic reduction in ATP synthesis, plunging the cell into an energy crisis.[3][4][13]

-

Metabolic Acidosis: The impaired cellular respiration leads to an accumulation of lactic acid, resulting in metabolic acidosis.[4][13]

-

Downstream Effects: The disruption of the Krebs cycle also impacts other metabolic pathways that rely on its intermediates for biosynthesis.[4]

Quantitative Analysis of Aconitase Inhibition

The potency of fluorocitrate as an aconitase inhibitor has been quantified in several studies. The inhibitory concentration (IC50) and inhibition constants (Ki) vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.

| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki Value | IC50 Value | Reference |

| Fluorocitrate | Rat Liver Mitochondria (Solubilized) | Citrate | Partially Competitive | 3.4 x 10⁻⁸ M | [14] | |

| Fluorocitrate | Rat Liver Mitochondria (Solubilized) | cis-Aconitate | Partially Non-competitive | 3.0 x 10⁻⁸ M | [14] | |

| Fluorocitrate | Rat Liver Mitochondrial Aconitate Hydratase | Citrate → cis-Aconitate | 0.3 mM | [15] | ||

| Fluorocitrate | Rat Liver Extramitochondrial Aconitate Hydratase | Citrate → cis-Aconitate | 1.2 mM | [15] |

Experimental Protocols

Measurement of Aconitase Activity

A common method to determine aconitase activity is a coupled enzyme assay.[16][17][18]

Principle: Aconitase converts citrate to isocitrate. The production of isocitrate is then measured by a second enzyme, isocitrate dehydrogenase, which uses NADP+ as a cofactor and produces NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Citrate solution (substrate)

-

Isocitrate Dehydrogenase

-

NADP+ solution

-

Sample containing aconitase (e.g., mitochondrial extract)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADP+, and isocitrate dehydrogenase.

-

Add the sample containing aconitase to the reaction mixture and incubate to allow for temperature equilibration.

-

Initiate the reaction by adding the citrate solution.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

The rate of change in absorbance is proportional to the aconitase activity.

Isolation of Mitochondria for Aconitase Assays

Principle: Differential centrifugation is used to separate mitochondria from other cellular components.

Materials:

-

Homogenization Buffer (e.g., containing sucrose, mannitol, and a chelating agent like EGTA)

-

Tissue or cell sample

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Mince the tissue or collect the cell pellet on ice.

-

Homogenize the sample in ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 800 x g) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Wash the mitochondrial pellet with homogenization buffer and resuspend in an appropriate buffer for subsequent assays.[19]

Visualizing the Disruption

Metabolic Pathway of this compound's Lethal Synthesis

Caption: Metabolic pathway of fluoroacetate to fluorocitrate and subsequent aconitase inhibition.

Experimental Workflow for Assessing this compound's Impact

Caption: Workflow for studying the effects of this compound on cellular respiration.

Signaling Consequences of Aconitase Inhibition

References

- 1. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorocitric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. collab.its.virginia.edu [collab.its.virginia.edu]

- 8. Citrate synthase - Wikipedia [en.wikipedia.org]

- 9. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Aconitase - Wikipedia [en.wikipedia.org]

- 12. Biochemical lesions of respiratory enzymes and configurational changes of mitochondria in vivo. II. Early ultrastructural modifications correlated to the biochemical lesion induced by fluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 14. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Early Studies on Fluoroacetyl-CoA Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the toxicity of fluoroacetyl-CoA, a potent metabolic poison. The core of its toxic action lies in a phenomenon termed "lethal synthesis," a concept pioneered by Sir Rudolph Peters and his colleagues. This document provides a detailed overview of the early experimental work that elucidated the mechanism of fluoroacetate (B1212596) poisoning, focusing on the conversion to this compound and its subsequent disruption of the Krebs (tricarboxylic acid) cycle.

The Principle of Lethal Synthesis

Fluoroacetate, in itself, is not the direct toxic agent. Instead, it undergoes a series of enzymatic transformations within the cell, culminating in the production of a highly toxic compound. This process was aptly named "lethal synthesis" by Peters in his Croonian Lecture in 1952.[1][2] The innocuous fluoroacetate molecule is activated to this compound, which then enters the Krebs cycle.

Signaling Pathway of Lethal Synthesis and Aconitase Inhibition

Quantitative Data from Early Studies

The pioneering work of researchers in the mid-20th century provided the first quantitative insights into the toxicity of fluoroacetate and the inhibitory action of its metabolite, fluorocitrate.

Table 1: Acute Toxicity of Sodium Fluoroacetate in Various Species

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat (Male) | Oral | 2.08 (95% CI: 1.73-2.49) | McCranor et al. (2019)[2] |

| Rat (Female) | Oral | 1.85 (95% CI: 1.56-2.19) | McCranor et al. (2019)[2] |

| Human (approx.) | Oral | 2-10 | McCranor et al. (2019)[2] |

Table 2: Citrate Accumulation in Tissues of Rats Poisoned with Sodium Fluoroacetate

| Tissue | Time after Dosing (hr) | Citrate Concentration (µg/g wet tissue) | Fold Increase (approx.) | Reference |

| Kidney | 2.5 | 250 | 10 | Buffa & Peters (1949)[3][4][5][6] |

| Heart | 2.5 | 150 | 15 | Buffa & Peters (1949)[3][4][5][6] |

| Brain | 2.5 | 100 | 5 | Buffa & Peters (1949)[3][4][5][6] |

Table 3: Inhibition of Purified Aconitase by Fluorocitrate

| Substrate | Inhibitor | Type of Inhibition | Dissociation Constant (Ki) | Reference |

| Citrate | Enzymically prepared fluorocitrate | Competitive | 8.7 x 10⁻⁵ M | Morrison & Peters (1954)[7][8] |

Key Experimental Protocols

The following sections detail the methodologies employed in the seminal studies that unraveled the toxic mechanism of this compound.

Determination of Lethal Dose (LD50)

Early studies on the toxicity of fluoroacetate aimed to quantify its lethal effects. The LD50, or the dose required to kill 50% of a test population, was a key metric.

Experimental Workflow for LD50 Determination

Protocol:

-

Animal Selection: Healthy animals of a specific species, strain, age, and weight were selected to ensure uniformity. For example, Wistar rats weighing between 150-200g were commonly used.

-

Dose Preparation: A stock solution of sodium fluoroacetate was prepared in a suitable solvent (e.g., water or saline). Serial dilutions were then made to create a range of doses.

-

Administration: The prepared doses were administered to groups of animals, typically via oral gavage to ensure precise dosing. A control group received the solvent only.

-

Observation: The animals were observed for a set period, usually 24 to 48 hours, and signs of toxicity and mortality were recorded.

-

Data Analysis: The number of deaths at each dose level was recorded, and statistical methods, such as probit analysis, were used to calculate the LD50 value and its confidence intervals.

Measurement of Citrate Accumulation in Tissues

A hallmark of fluoroacetate poisoning is the dramatic increase in citrate concentrations in various tissues. Buffa and Peters (1949) were instrumental in demonstrating this phenomenon.[3][4][5][6]

Protocol for Citrate Determination in Tissue Homogenates:

-

Animal Treatment: Animals were administered a sub-lethal dose of sodium fluoroacetate.

-

Tissue Collection: At various time points after administration, animals were euthanized, and tissues of interest (e.g., kidney, heart, brain) were rapidly excised and frozen to halt metabolic activity.

-

Homogenization: The frozen tissues were weighed and homogenized in a cold solution of trichloroacetic acid (TCA). The TCA serves to precipitate proteins while extracting small molecules like citrate.

-

Extraction: The homogenate was centrifuged to pellet the precipitated protein. The supernatant, containing the citrate, was carefully collected.

-

Citrate Assay: The citrate concentration in the supernatant was determined using a colorimetric method. A common early method was the pentabromoacetone (B1203828) method, which involves the conversion of citrate to pentabromoacetone, which can then be measured.

Aconitase Activity Assay

To directly demonstrate the inhibitory effect of fluorocitrate on aconitase, in vitro enzyme assays were performed using purified enzyme preparations. The work of Morrison and Peters (1954) provided crucial quantitative data on this inhibition.[7][8]

Protocol for Measuring Aconitase Activity:

-

Enzyme Preparation: Aconitase was purified from a suitable source, such as pig heart muscle.

-

Assay Mixture: The assay was typically carried out in a spectrophotometer cuvette containing a buffer at a specific pH (e.g., phosphate (B84403) buffer at pH 7.4), the substrate (citrate or isocitrate), and the purified aconitase enzyme.

-

Measurement of Activity: Aconitase catalyzes the reversible conversion of citrate to isocitrate via cis-aconitate. The activity was measured by monitoring the formation or disappearance of cis-aconitate, which has a characteristic absorbance at 240 nm.

-

Inhibition Studies: To determine the effect of fluorocitrate, various concentrations of the inhibitor were added to the assay mixture. The rate of the reaction was measured in the presence and absence of the inhibitor.

-